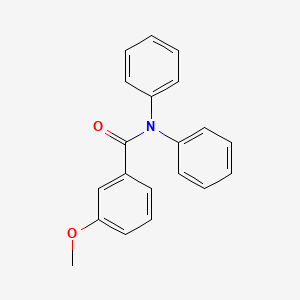

3-methoxy-N,N-diphenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-diphenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-19-14-8-9-16(15-19)20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLSVNCXGXGOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-methoxy-N,N-diphenylbenzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxy-N,N-diphenylbenzamide, a compound of interest in the field of organic nonlinear optical (NLO) materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data analysis, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzoylation of diphenylamine with 3-methoxybenzoyl chloride.[1] This reaction involves the formation of an amide bond between the secondary amine of diphenylamine and the acyl chloride of 3-methoxybenzoyl chloride.

A modified procedure for this synthesis employs a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the reactants in a biphasic system.[1] The use of potassium carbonate in methanol serves as a base to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:[1]

-

Reactant Preparation: In a suitable reaction vessel, a mixture of diphenylamine (3 mmol), potassium carbonate (3 mmol in methanol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 1 mmol) is prepared in acetonitrile (20 mL) as the solvent.

-

Addition of Acyl Chloride: To this stirred mixture, 3-methoxybenzoyl chloride (3 mmol) is added.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is poured into ice pieces (20 g) to precipitate the crude product.

-

Purification: The solid precipitate is collected by filtration, washed with deionized water, and dried in the air. The crude product is then purified by recrystallization from 30 mL of hot methanol (35-40 °C).

The reported yield for this compound synthesized via this method is 1.53 g (84%).[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-N,N-diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N,N-diphenylbenzamide is a substituted aromatic amide with potential applications in materials science and medicinal chemistry. Its structural features, including the methoxy group and two phenyl substituents on the amide nitrogen, contribute to its unique physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of potential biological activities based on structurally related compounds.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other properties are estimated based on its chemical structure and data from similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₁₇NO₂ | Calculated |

| Molecular Weight | 303.36 g/mol | Calculated |

| Melting Point | 129 °C (402 K) | Experimental[1][2] |

| Boiling Point | Not available (likely high, with potential for decomposition) | Inferred |

| Solubility | Soluble in dimethyl sulfoxide and hot methanol | Experimental (qualitative)[1][2] |

| pKa | Not available | - |

| Crystal System | Orthorhombic | Experimental[1][2][3] |

| Space Group | Pbca | Experimental[1][2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1][3]

Materials:

-

N,N-diphenylamine

-

3-methoxybenzoyl chloride

-

Pyridine

-

Acetone

-

Deionized water

-

Hot methanol

Procedure:

-

Dissolve N,N-diphenylamine in acetone.

-

Slowly add 3-methoxybenzoyl chloride to the solution while stirring.

-

Add a few drops of pyridine to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for approximately 3 hours.

-

After reflux, pour the mixture into cold deionized water.

-

A solid precipitate of this compound will form.

-

Filter the precipitate, wash it with deionized water, and dry it in the air.

-

For purification, recrystallize the crude product from hot methanol (at a temperature of 35-40 °C).[1]

Synthesis workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the purified crystalline sample is completely dry.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Qualitative Solubility Assessment

A general protocol for assessing the solubility of a compound in various solvents.

Procedure:

-

Place approximately 10 mg of the compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.

-

Vortex or shake the test tube vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the mixture can be gently heated to assess solubility at elevated temperatures.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the benzamide scaffold is a common feature in many biologically active molecules.

Structurally related compounds, such as certain 2-methoxybenzamide derivatives, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several types of cancer. These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[1]

While this does not directly imply that this compound is an Hh pathway inhibitor, it suggests a potential avenue for future research into its biological activity. The presence of the methoxy and diphenylamide moieties could influence its binding affinity and selectivity for various biological targets.

Simplified Hedgehog signaling pathway with a potential point of inhibition.

Conclusion

This compound is a crystalline solid with a defined melting point. While its synthesis and basic characterization have been reported, a comprehensive profile of its physicochemical properties, such as boiling point, quantitative solubility, and pKa, remains to be fully elucidated. The structural similarity to known bioactive molecules, particularly inhibitors of key signaling pathways, suggests that this compound could be a valuable candidate for further investigation in drug discovery and development. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and explore its potential applications.

References

Spectroscopic Profile of 3-methoxy-N,N-diphenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-methoxy-N,N-diphenylbenzamide, a molecule of interest in materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values have been compiled from available scientific literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Detailed experimental ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound are not explicitly available in the searched literature. The synthesis and characterization have been reported, but the specific spectral data points were not detailed in the accessible texts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amide and aromatic ether functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1649 | C=O stretch | Amide |

| 1244 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Methoxy group |

| 742 | C-H bend | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data not available in search results |

Note: Experimental mass spectrometry data for this compound was not found in the performed searches. The expected molecular weight is approximately 303.35 g/mol (for C₂₀H₁₇NO₂).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

The synthesis of this compound is achieved through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1] A typical procedure involves the reaction of these two precursors in a suitable solvent.[1]

NMR Spectroscopy Protocol

The NMR spectra were recorded on a BRUKER 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] A standard NMR sample preparation protocol would involve dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of CDCl₃. The solution is then transferred to a 5 mm NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

IR Spectroscopy Protocol

The FTIR spectra were recorded using the KBr pellet method.[1] This involves grinding a small amount of the solid sample with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum of a small organic molecule like this compound would involve a technique such as electrospray ionization (ESI) or electron ionization (EI). The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument would then ionize the molecules and separate them based on their mass-to-charge ratio to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is illustrated below. This process begins with the synthesis of the compound, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its structure and purity.

References

A Technical Guide to the Mechanism of Action of N-Phenylbenzamide Derivatives

Disclaimer: Information regarding the specific molecule 3-methoxy-N,N-diphenylbenzamide is not available in the public domain. This guide, therefore, focuses on the broader class of N-phenylbenzamide derivatives , for which scientific data has been published. The information presented herein should be considered representative of this class of compounds, but not directly applicable to this compound without specific experimental validation.

This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of N-phenylbenzamide derivatives. It provides a comprehensive overview of their mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams of the implicated biological pathways.

Biological Activities of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have emerged as a promising class of compounds with a range of biological activities. Notably, they have demonstrated significant antiviral effects against several viruses, including Enterovirus 71 (EV71), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV)[1][2][3][4]. Certain derivatives have also been investigated for their potential as anticancer and antiprotozoal agents[5][6]. The core structure of N-phenylbenzamide appears to be crucial for its biological activity, as modifications to the amide linker can lead to a complete loss of function[7][3].

Mechanism of Action: Antiviral Properties

The antiviral mechanism of N-phenylbenzamide derivatives is an area of active research. Studies on specific derivatives, such as IMB-0523, have shed light on a multi-faceted mode of action that involves the modulation of host cellular factors.

Upregulation of APOBEC3G (A3G)

A key mechanism identified for the antiviral activity of some N-phenylbenzamide derivatives is the upregulation of the host restriction factor, Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G)[8]. A3G is a cytidine deaminase that plays a crucial role in the innate immune response against retroviruses and other viruses[9][10]. IMB-0523, a derivative of N-phenylbenzamide, has been shown to inhibit HBV replication by increasing the intracellular levels of A3G[8]. While the precise mechanism by which these compounds upregulate A3G is still under investigation, this action represents a significant host-targeting antiviral strategy.

Activation of the STAT3 Signaling Pathway

Further investigation into the antiviral mechanism of IMB-0523 against EV71 has revealed its ability to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[11]. Activation of STAT3 leads to the upregulation of a suite of Interferon-Stimulated Genes (ISGs), which are critical components of the innate antiviral response[11]. This suggests that IMB-0523 may function as an interferon-like small molecule, inducing a broad-spectrum antiviral state within the host cell[11].

Below is a diagram illustrating the proposed signaling pathway for the antiviral action of IMB-0523.

Caption: Proposed mechanism of action for the N-phenylbenzamide derivative, IMB-0523.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of selected N-phenylbenzamide derivatives. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (TC50 or CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of TC50/IC50, is a measure of the compound's therapeutic window.

| Compound | Virus/Strain | Cell Line | IC50 (µM) | TC50/CC50 (µM) | Selectivity Index (SI) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [1][2] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (JS-52-3) | Vero | 12 ± 1.2 | 620 ± 0.0 | >51 | [1][2] |

| Compound 23 | HCV | Huh7 | 0.57 ± 0.00 | 30.41 ± 1.34 | 53.4 | [3] |

| Compound 29 | EV71 (SZ-98) | Vero | 0.95 ± 0.11 | 21.01 ± 2.01 | >22 | [3] |

| CL213 | CVA9 | A549 | 1 | 140 | 140 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of N-phenylbenzamide derivatives.

Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This assay is commonly used to determine the antiviral activity of compounds against cytopathic viruses like Enterovirus 71.

-

Cell Seeding: Vero cells (or another susceptible cell line) are seeded into 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: The test compounds are serially diluted in cell culture medium.

-

Infection: The cell culture medium is removed from the wells, and the cells are infected with a specific multiplicity of infection (MOI) of the virus.

-

Treatment: After a viral adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the diluted compounds are added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe a cytopathic effect in the virus control wells (typically 2-3 days).

-

Quantification: The cytopathic effect is quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read using a microplate reader.

-

Data Analysis: The IC50 value is calculated as the compound concentration that protects 50% of the cells from the virus-induced cytopathic effect, often determined using the Reed and Muench method[1][3][12].

Cytotoxicity Assay

This assay determines the toxicity of the compounds to the host cells.

-

Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.

-

Treatment: The test compounds are serially diluted and added to the cells, without the addition of any virus.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Quantification: Cell viability is assessed using methods such as the MTT assay, CCK-8 assay, or by staining with crystal violet.

-

Data Analysis: The TC50 (or CC50) value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells[1][11].

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify viral RNA or the mRNA levels of host genes (e.g., A3G, ISGs).

-

Cell Lysis and RNA Extraction: Virus-infected and compound-treated cells are harvested, and total RNA is extracted using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target viral or host gene and a housekeeping gene (for normalization). The PCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Western Blot Analysis

This method is used to detect and quantify specific proteins (e.g., viral proteins, STAT3, p-STAT3, A3G).

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH)[11].

Below is a diagram illustrating a general experimental workflow for antiviral testing of N-phenylbenzamide derivatives.

Caption: A generalized workflow for the discovery and characterization of antiviral N-phenylbenzamide derivatives.

Conclusion

While direct data on this compound remains elusive, the broader class of N-phenylbenzamide derivatives represents a valuable scaffold for the development of novel therapeutics, particularly in the antiviral space. The identified mechanisms of action, including the upregulation of the host restriction factor A3G and the activation of the STAT3 signaling pathway, highlight a sophisticated interaction with the host's innate immune system. These host-targeting mechanisms are advantageous as they may offer a broader spectrum of activity and a higher barrier to the development of viral resistance.

Future research should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies to optimize potency and safety profiles, and evaluating the in vivo efficacy of lead candidates in relevant animal models. The synthesis and biological evaluation of this compound itself would be a critical step in determining if it shares the promising therapeutic potential of its chemical relatives.

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. APOBEC3F and APOBEC3G Inhibit HIV-1 DNA Integration by Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mednexus.org [mednexus.org]

- 12. mdpi.com [mdpi.com]

Technical Dossier on 3-methoxy-N,N-diphenylbenzamide: Physicochemical Properties and Synthetic Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the known properties and synthesis of 3-methoxy-N,N-diphenylbenzamide. It is critical to note that, following an extensive literature review, no significant biological activity or pharmacological data has been published for this specific compound. The "biological context" section is provided for informational purposes only and discusses the activities of the broader benzamide and methoxybenzamide classes of molecules, which should not be extrapolated to this compound without experimental validation.

Executive Summary

This compound is an organic compound that has been synthesized and primarily investigated for its nonlinear optical (NLO) properties. To date, the scientific literature does not contain information regarding its biological activity, mechanism of action, or its effects in biological systems. This dossier collates the available physicochemical data and detailed experimental protocols for its synthesis and characterization.

Physicochemical and Nonlinear Optical Properties

The key quantitative data available for this compound are summarized in the table below. These properties are primarily related to its characterization as a nonlinear optical material.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₂ | [1] |

| Molecular Weight | 303.36 g/mol | [1] |

| Melting Point | 402 K (129 °C) | [1] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][2] |

| FTIR Carbonyl Peak (C=O) | 1649 cm⁻¹ | [1][2] |

| UV-Vis Absorption Maximum | 406 nm | [2] |

| Optical Transmission | 59% in the visible region | [1][2] |

| Second Harmonic Generation (SHG) Efficiency | 2.7 times that of KDP | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1][2]

Materials:

-

N,N-diphenylamine

-

3-methoxybenzoyl chloride

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (catalytic amount)

-

Acetonitrile (solvent)

-

Methanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

A mixture of diphenylamine (3 mmol), K₂CO₃ (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).

-

3-methoxybenzoyl chloride (3 mmol) is added to the mixture.

-

The contents are stirred at room temperature for 12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice pieces (20 g) to obtain the crude product.

-

The solid precipitate is filtered and subsequently washed with deionized water.

-

The crude product is purified by recrystallization from 30 mL of hot methanol (35-40 °C).

-

The purified product is dried in air. The reported yield is 84%.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Context (General)

As previously stated, there is no published biological data for this compound. However, the benzamide and methoxybenzamide scaffolds are present in numerous biologically active compounds, which may provide a rationale for future investigation.

-

Benzamide Derivatives: The benzamide functional group is a common feature in many pharmaceuticals.[3] Compounds containing this scaffold have demonstrated a wide array of biological activities, including antifungal, antibacterial, insecticidal, anti-inflammatory, and antitumor properties.[3][4][5][6] The amide bond can form hydrogen bonds with biological targets such as enzymes, contributing to their pharmacological effects.[4]

-

Methoxybenzamide Derivatives: The inclusion of a methoxy group on the benzamide ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. For instance, 3-methoxybenzamide (a related compound lacking the N,N-diphenyl substitution) is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7] Other methoxy- and hydroxy-substituted benzamides have been explored for their antioxidant and antiproliferative activities.[8] The position and number of methoxy groups can significantly impact the biological effects.[8]

Conclusion

This compound is a compound with well-documented synthetic procedures and characterization data, primarily in the context of materials science for nonlinear optical applications. There is currently a complete lack of data regarding its biological activity. For researchers in drug discovery, this compound represents an unexplored chemical entity. Any future investigation into its biological effects would be novel and would require initial screening to identify potential areas of pharmacological relevance. The information on related benzamide scaffolds suggests that such investigations could be of interest, but any hypotheses would need to be tested through rigorous experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Therapeutic Targets of 3-methoxy-N,N-diphenylbenzamide

Despite a comprehensive search of available scientific literature and databases, no specific information has been identified regarding the potential therapeutic targets, biological activity, or pharmacological properties of the compound 3-methoxy-N,N-diphenylbenzamide.

Researchers, scientists, and drug development professionals should be aware that, at present, there appears to be no published research detailing the mechanism of action, quantitative efficacy data (such as IC50 or EC50 values), or specific experimental protocols related to this particular molecule.

While the initial search strategy aimed to gather comprehensive information on "this compound" and its potential therapeutic applications, the search results consistently yielded information on structurally related but distinct chemical entities. These related compounds, which include derivatives of benzamide and molecules with similar pharmacophores, have been investigated for a range of biological activities.

For instance, various N-phenylbenzamide derivatives have been explored for their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). Similarly, other related structures have been investigated for their analgesic properties. However, it is crucial to emphasize that these findings are not directly applicable to this compound, as minor structural modifications can lead to significant changes in biological activity and therapeutic targets.

The absence of specific data for this compound prevents the creation of a detailed technical guide as requested. Key components of such a guide, including:

-

Quantitative Data Presentation: No quantitative data on the biological activity of this compound could be located to summarize in a tabular format.

-

Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathways and Workflow Visualizations: The lack of information on the compound's mechanism of action precludes the generation of any relevant signaling pathway or experimental workflow diagrams.

It is possible that research on this compound exists within proprietary databases or has not yet been published in the public domain. Researchers interested in this specific molecule may need to conduct their own in-house studies to determine its potential therapeutic targets and pharmacological profile.

Until such primary research is conducted and published, any discussion of the potential therapeutic targets of this compound would be purely speculative and based on the unproven assumption of similar activity to its chemical relatives. Therefore, this report concludes that there is a critical lack of available scientific information on this specific compound.

The Synthesis and Screening of 3-methoxy-N,N-diphenylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological screening of 3-methoxy-N,N-diphenylbenzamide derivatives. Drawing from recent advancements in medicinal chemistry, this document details synthetic methodologies, experimental protocols, and the evaluation of these compounds against various biological targets. The information is presented to facilitate further research and drug development efforts in this area.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The incorporation of a 3-methoxy group and N,N-diphenyl substituents can modulate the physicochemical and biological properties of the benzamide scaffold, potentially leading to the discovery of novel therapeutic agents. This guide explores the synthesis of these specific derivatives and summarizes their screening against key biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Synthesis of this compound Derivatives

The synthesis of N-substituted benzamide derivatives typically involves the acylation of an amine with a benzoic acid derivative. A common and effective method is the coupling of 3-methoxybenzoic acid with diphenylamine.

General Synthetic Protocol

A prevalent method for the synthesis of benzamide derivatives is through the formation of an amide bond between a carboxylic acid and an amine. This can be achieved by activating the carboxylic acid group.

Experimental Protocol: Amide Coupling

-

Acid Chlorination: 3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to form the more reactive 3-methoxybenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

-

Amide Formation: The resulting 3-methoxybenzoyl chloride is then reacted with diphenylamine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like DCM or tetrahydrofuran (THF) at room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization or column chromatography on silica gel.

Biological Screening of Benzamide Derivatives

Derivatives of benzamide have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of protein kinases. The following sections detail the screening of related benzamide compounds, which can serve as a basis for evaluating this compound derivatives.

Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzamide derivatives have shown promise as kinase inhibitors.

Experimental Protocol: Bcr-Abl Kinase Inhibition Assay [1]

-

Target: Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).

-

Assay Principle: The ability of a compound to inhibit the phosphorylation of a substrate peptide by the Bcr-Abl kinase is measured. This is often done using an ELISA-based method.

-

Procedure:

-

Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by using a phosphorylation-specific antibody that binds to the phosphorylated peptide.

-

The antibody is typically labeled with an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g., colorimetric or chemiluminescent) upon the addition of a substrate.

-

The signal intensity is inversely proportional to the kinase inhibitory activity of the compound.

-

IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

-

Antiproliferative Activity Assays

The antiproliferative activity of compounds is a key indicator of their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cancer cell lines (e.g., K562, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

-

A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

-

Data Presentation

The following tables summarize the biological activity data for a series of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, which can serve as a reference for the expected activity of this compound derivatives.

Table 1: Bcr-Abl Kinase Inhibitory Activity of 3-Substituted Benzamide Derivatives [1]

| Compound | Substitution at position 3 | Bcr-Abl Kinase IC₅₀ (nM) |

| 9a | -F | 25 |

| 9b | -Cl | 13 |

| 9c | -Br | 20 |

| 9d | -I | 31 |

| 9e | -CF₃ | 15 |

Table 2: Antiproliferative Activity against K562 Cells [1]

| Compound | Substitution at position 3 | K562 Cell Growth IC₅₀ (nM) |

| 9a | -F | 180 |

| 9b | -Cl | 58 |

| 9c | -Br | 110 |

| 9d | -I | 190 |

| 9e | -CF₃ | 72 |

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Bcr-Abl Signaling Pathway Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by a benzamide derivative.

Experimental Screening Workflow

Caption: A typical workflow for the screening of synthesized compounds.

References

In Silico Modeling of Benzamide-Based Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of benzamide-based compounds, with a focus on their interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and cell death pathways. Given the limited specific data on 3-methoxy-N,N-diphenylbenzamide, this document will utilize a representative benzamide scaffold to illustrate the principles and methodologies of computational drug design. We will delve into the intricacies of target identification, lead discovery, and optimization through a combination of molecular docking, virtual screening, and molecular dynamics simulations. Detailed experimental protocols for hit validation and quantitative data presentation are also provided to bridge the gap between computational predictions and experimental verification.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamide-containing molecules represent a versatile class of compounds with a broad spectrum of biological activities. They are integral to the structure of numerous approved drugs and clinical candidates targeting a variety of proteins, including enzymes and receptors. A particularly promising area of research is the development of benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1. Overactivation of PARP-1 is implicated in various pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2]

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and providing deep insights into the molecular interactions that govern biological activity. This guide will walk through a typical in silico workflow for the discovery and characterization of novel benzamide-based PARP-1 inhibitors.

Target Spotlight: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway. Upon detecting DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][3]

Beyond DNA repair, PARP-1 is involved in multiple cellular processes, including the regulation of transcription and cell death pathways.[1][4] Its multifaceted role makes it a key player in both maintaining genomic stability and orchestrating cellular responses to stress.

PARP-1 Signaling Pathways

The activation of PARP-1 is a critical event in several signaling cascades. In the context of DNA damage, its activity is essential for cell survival. However, extensive DNA damage can lead to hyperactivation of PARP-1, resulting in NAD+ and ATP depletion, and ultimately, a form of programmed cell death known as parthanatos.[2] PARP-1 also interacts with other signaling pathways, such as the ERK signaling pathway, where it can be activated independently of DNA damage to modulate gene expression.[5]

In Silico Modeling Workflow: A Roadmap to Novel Inhibitors

The discovery of novel drug candidates through computational methods typically follows a structured workflow. This process begins with the preparation of the target protein and a library of potential ligands, followed by virtual screening to identify promising candidates, and culminates in detailed simulations to predict binding affinity and mode of action.

Target and Ligand Preparation

The initial and critical step in any structure-based drug design project is the preparation of the protein target and the ligand library. For PARP-1, high-resolution crystal structures are available in the Protein Data Bank (PDB). These structures need to be pre-processed to add hydrogen atoms, assign correct protonation states to titratable residues, and remove any non-essential water molecules or co-factors.

Ligand libraries, which can range from commercially available compound collections to virtually generated molecules, must be converted into 3D structures and assigned appropriate ionization states at physiological pH.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. The scoring functions used in docking estimate the binding affinity.

-

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. Pharmacophore models can be used to rapidly screen large databases for compounds containing the desired features.

Hit Identification and Lead Optimization

The top-ranked compounds from virtual screening, known as "hits," are then subjected to more rigorous computational analysis.

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the predicted binding pose.

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can provide more accurate estimations of the binding affinity than docking scores alone.

-

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates to identify potential liabilities early in the drug discovery process.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for a series of benzamide derivatives targeting PARP-1. This data is representative of what would be generated during a drug discovery campaign.

| Compound ID | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell-based Activity (µM) |

| BZA-001 | This compound (Scaffold) | >10,000 | >10,000 | >50 |

| BZA-002 | [Scaffold with modifications] | 5,200 | 8,500 | 45 |

| BZA-003 | [Scaffold with modifications] | 850 | 2,300 | 12 |

| BZA-004 | [Scaffold with modifications] | 150 | 980 | 2.5 |

| BZA-005 | [Scaffold with modifications] | 25 | 450 | 0.8 |

| Olaparib | (Reference Compound) | 5 | 1 | 0.1 |

Table 1: Hypothetical quantitative data for a series of benzamide-based PARP-1 inhibitors.

Experimental Protocols

The validation of in silico predictions requires robust experimental testing. Below are detailed methodologies for key experiments used to characterize PARP-1 inhibitors.

PARP-1 Enzymatic Assay (HTRF)

This assay measures the enzymatic activity of PARP-1 by detecting the formation of poly(ADP-ribose) (PAR).

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify PAR synthesis. The assay relies on the competition between biotinylated-NAD+ incorporated into PAR chains and a d2-labeled PAR analog for binding to an anti-PAR antibody conjugated to Europium cryptate.

Protocol:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT, and 10 µg/ml activated DNA.

-

Add 2 µL of the test compound (in DMSO) to a 384-well plate.

-

Add 4 µL of 2.5 nM PARP-1 enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a substrate solution containing 25 µM NAD+ and 2.5 µM biotinylated-NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a solution containing 30 mM EDTA and the HTRF detection reagents (anti-PAR-Europium and streptavidin-d2).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.[6]

Principle: The PARP-1 protein is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured.

Protocol:

-

Immobilize recombinant human PARP-1 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in a running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based PARP Activity Assay

This assay measures the inhibition of PARP activity in whole cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. The level of PAR synthesis is then quantified, typically by ELISA or immunofluorescence.

Protocol:

-

Seed cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 2 mM methyl methanesulfonate, MMS) for 15 minutes.

-

Fix the cells with ice-cold methanol.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against PAR.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

-

Add the appropriate substrate and measure the signal (absorbance or fluorescence).

-

Determine the IC50 values from the dose-response curves.

Hit Validation Cascade

Once initial hits are identified, they progress through a validation cascade to confirm their activity and further characterize their properties.

Conclusion

The integration of in silico modeling with experimental validation provides a powerful paradigm for the discovery and development of novel therapeutic agents. This guide has outlined a comprehensive workflow for the identification and characterization of benzamide-based PARP-1 inhibitors. By leveraging computational tools to explore vast chemical spaces and predict molecular interactions, researchers can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of success. The methodologies and principles described herein are broadly applicable to other target classes and chemical scaffolds, serving as a foundational resource for scientists and professionals in the field of drug development.

References

- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

A Technical Guide to the Research Landscape of 3-methoxy-N,N-diphenylbenzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-methoxy-N,N-diphenylbenzamide is not a widely studied compound with a significant body of dedicated research, its structural motifs—the N,N-diphenylbenzamide core and the methoxy-substituted benzene ring—are present in numerous molecules with demonstrated biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological significance, and proposed research workflows for this compound. By examining related N-substituted benzamide and diphenylamine derivatives, we can infer the potential pharmacological applications of this compound, which may include antimicrobial, cytotoxic, and kinase inhibitory activities. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. The addition of N,N-diphenyl substitution introduces a three-dimensional architecture that can facilitate interactions with various biological targets. The methoxy group at the 3-position of the benzoyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic profile. Although direct research on this compound is scarce, the broader class of N,N-diarylbenzamides and related diphenylamine-containing compounds has garnered significant interest for their diverse biological activities. This guide will synthesize the available information on related compounds to propose a research framework for this compound.

Proposed Synthesis of this compound

The synthesis of N,N-diarylbenzamides can be achieved through several methods. One of the most robust and widely used methods for the formation of carbon-nitrogen bonds in modern organic synthesis is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to N,N-diaryl amines and amides from aryl halides and amines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of this compound from 3-methoxybenzoyl chloride and diphenylamine.

Materials:

-

3-Methoxybenzoyl chloride

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with palladium(II) acetate (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Addition of Reagents: Anhydrous toluene is added to the flask, followed by diphenylamine (1.0 equivalent) and 3-methoxybenzoyl chloride (1.2 equivalents).

-

Reaction: The reaction mixture is stirred and heated to 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Potential Biological Activities and Quantitative Data from Analogs

The N,N-diphenylbenzamide scaffold and related diphenylamine structures are associated with a range of biological activities. A literature review of analogous compounds can provide insights into the potential therapeutic applications of this compound.

Antimicrobial Activity

N-substituted benzamide and diphenylamine derivatives have demonstrated notable antimicrobial and antifungal properties.[4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound/Derivative Class | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| N-Benzamide Derivatives | B. subtilis, E. coli | MIC: 3.12 - 6.25 µg/mL | [4] |

| 2-hydrazinyl–N-N, diphenyl acetamide derivatives | Various bacteria and fungi | Significant activity reported | [5] |

| N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | Moderate to high activity |

Cytotoxic and Anticancer Activity

Many N,N-diarylbenzamide and related structures have been investigated for their potential as anticancer agents.[6][7] Their mechanisms can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |

| N-(substituted coumarin-3-yl) benzamides | HepG2 (Hepatocellular Carcinoma) | Potent cytotoxic activity reported | [6] |

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22, PC-3, DU-145 (Prostate Cancer) | IC₅₀: 2.5 - 6.5 µM | [7] |

| N-(phenylcarbamoyl)benzamide | HeLa (Cervical Cancer) | IC₈₀: 0.8 mM | [8] |

Kinase Inhibitory Activity

The N,N-diarylbenzamide scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[9][10] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

| Compound/Derivative Class | Target Kinase(s) | Activity (IC₅₀/pIC₅₀) | Reference |

| 2-amino-3,5-diarylbenzamides | IKK-α, IKK-β | pIC₅₀ up to 7.0 | [9] |

| 5-substituent-N-arylbenzamide derivatives | LRRK2 | Potent inhibitory activity | [10] |

| N-benzylbenzamide derivatives | Aurora kinase A | IC₅₀ = 6.50 µM | [11] |

Proposed Research Workflow and Signaling Pathway

Based on the potential biological activities of related compounds, a logical research workflow for this compound can be proposed.

Diagram of the Proposed Research Workflow:

Given the prevalence of kinase inhibitory activity among N-arylbenzamide derivatives, a hypothetical signaling pathway that could be targeted by this compound is the IKK/NF-κB pathway, which is crucial in inflammation and cancer.

Hypothetical Signaling Pathway Modulated by this compound:

Conclusion

While this compound remains an understudied molecule, its structural components suggest a high potential for interesting biological activities. This technical guide provides a roadmap for its synthesis and future investigation. The proposed Buchwald-Hartwig amination offers a reliable synthetic route, and the review of analogous compounds highlights promising avenues for biological screening, particularly in the areas of antimicrobial, anticancer, and kinase inhibitory research. The provided workflows and hypothetical pathway diagrams offer a conceptual framework to guide future research endeavors into this and related N,N-diarylbenzamide compounds. Further investigation is warranted to elucidate the specific properties and therapeutic potential of this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. distantreader.org [distantreader.org]

- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-methoxy-N,N-diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N,N-diphenylbenzamide is a chemical compound with potential applications in various fields, including materials science and possibly as an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantification of this compound in both bulk substance and biological matrices, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are presented, offering different levels of sensitivity and selectivity.

-

HPLC-UV Method: A robust and widely accessible method suitable for the quantification of this compound in bulk powder and pharmaceutical formulations where the concentration is relatively high.

-

LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of trace amounts of this compound, particularly in complex biological matrices such as plasma.

Experimental Workflow

The general experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: General workflow for the quantification of this compound.

HPLC-UV Method Protocol

This protocol is designed for the quantification of this compound in bulk powder or simple formulations.

Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Perform serial dilutions of the stock solution with the mobile phase (60% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Bulk Powder):

-

Accurately weigh approximately 10 mg of the this compound powder.

-

Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-

Dilute this solution with the mobile phase to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This protocol is intended for the sensitive quantification of this compound in human plasma.

Instrumentation and Materials

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Human plasma

-

Solid Phase Extraction (SPE) cartridges

LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (Q1): [M+H]+ of analyte and IS; Product Ions (Q3): To be determined by infusion of the standards |

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a working stock solution of the Internal Standard (e.g., 1 µg/mL) in methanol.

-

Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation (Human Plasma):

-

To 100 µL of plasma sample, standard, or blank, add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, for cleaner samples, perform a Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge.

-

Load the plasma sample.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

-

Transfer the supernatant or the eluted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values and should be confirmed during method validation.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |

| Linearity Range | 1 - 100 µg/mL (R² > 0.995) | 0.1 - 100 ng/mL (R² > 0.995) |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

| Precision (% RSD) | < 5% | < 15% |

Signaling Pathway Diagram (Illustrative)

While this compound does not have a defined biological signaling pathway, the following diagram illustrates a hypothetical drug metabolism pathway, which is relevant for pharmacokinetic studies.

Caption: A hypothetical drug metabolism and excretion pathway.

Application Note: HPLC Analysis of 3-methoxy-N,N-diphenylbenzamide

Introduction

3-methoxy-N,N-diphenylbenzamide is an organic compound with potential applications in various fields, including materials science and drug discovery. A reliable and accurate analytical method is crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals.

Chemical Structure

Figure 1. Chemical structure of this compound.

Experimental Protocols

A reversed-phase HPLC method was developed and validated for the analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

-

Solvents: HPLC grade acetonitrile and water.

-

Standard: A reference standard of this compound of known purity.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be further optimized based on system performance and specific requirements.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile) to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated using the correlation coefficient (R²).

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| R² | > 0.999 |

System Suitability

System suitability parameters should be monitored to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow

Logical Relationship of Method Parameters

The following diagram shows the logical relationship between the key parameters in this HPLC method.

Method Parameter Relationships

Application Notes & Protocols for In Vitro Efficacy Testing of 3-methoxy-N,N-diphenylbenzamide

Topic: In Vitro Assays for Testing 3-methoxy-N,N-diphenylbenzamide Efficacy Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the in vitro evaluation of this compound, a compound hypothesized to function as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. Due to the presence of a benzamide core, a common feature in PARP inhibitors, the following protocols are designed to rigorously test this hypothesis and quantify the compound's efficacy.[1][2] The assays described herein will enable researchers to determine the biochemical potency, cellular activity, and mechanism of action of this compound.

Introduction to PARP Inhibition

Poly(ADP-ribose) Polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[3] In the context of cancer, PARP enzymes are activated by DNA damage, particularly single-strand breaks (SSBs). Upon activation, PARP synthesizes and transfers chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.[3][4]

Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP, SSBs are not efficiently repaired, leading to the accumulation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) pathway (e.g., BRCA-mutant cells), these DSBs cannot be repaired, resulting in a synthetic lethal phenotype and selective killing of cancer cells.[4][5]

These application notes outline key in vitro assays to determine if this compound acts as a PARP inhibitor and to quantify its efficacy.

PARP Signaling Pathway in DNA Repair

The canonical PARP1 signaling pathway is initiated by the detection of DNA single-strand breaks. The enzyme binds to the damaged DNA, which triggers a conformational change and activates its catalytic activity. Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of PAR on acceptor proteins, including itself (auto-PARylation). These negatively charged PAR chains then serve as a scaffold to recruit components of the base excision repair (BER) machinery, such as XRCC1, DNA Ligase III, and DNA Polymerase Beta, to the site of damage to effect repair.[3][4][6]

Experimental Protocols

Two key assays are detailed below: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine the compound's effect on cancer cell viability.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the PARP1-mediated PARylation of histone proteins, providing a direct measure of enzyme inhibition.

Materials:

-

Recombinant Human PARP1 Enzyme

-

Histone-coated 96-well plates (white)

-

Biotinylated NAD+

-

Activated DNA (sheared salmon sperm DNA)

-

This compound and reference PARP inhibitor (e.g., Olaparib)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader with luminescence detection

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PARP assay [assay-protocol.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using 3-methoxy-N,N-diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N,N-diphenylbenzamide is a novel synthetic small molecule with potential applications in modulating cellular signaling pathways. Its structural similarity to other pharmacologically active benzamide derivatives suggests its potential as a therapeutic agent. This document provides detailed application notes and protocols for utilizing this compound in common cell-based assays to characterize its bioactivity, with a specific focus on its potential as an antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 is a promising drug target for type 2 diabetes, as it is involved in glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Antagonists of GPR40 are of significant interest for their potential to modulate this pathway.[3] The following protocols describe robust and reproducible methods for screening and characterizing the inhibitory activity of this compound on GPR40 signaling.

Physicochemical Properties of this compound